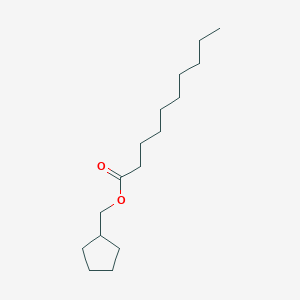
Cyclopentylmethyl decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentylmethyl decanoate (CPMD) is a chemical compound that belongs to the class of ester compounds. It is a colorless and odorless liquid that is used in various scientific research applications. CPMD is synthesized using a specific method and has unique biochemical and physiological effects.
Mécanisme D'action
Cyclopentylmethyl decanoate has a unique mechanism of action, which involves its ability to interact with cell membranes and alter their properties. Cyclopentylmethyl decanoate can also interact with proteins and enzymes, affecting their function and activity. Cyclopentylmethyl decanoate has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Effets Biochimiques Et Physiologiques
Cyclopentylmethyl decanoate has various biochemical and physiological effects, including its ability to reduce inflammation and oxidative stress. Cyclopentylmethyl decanoate has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Cyclopentylmethyl decanoate has also been shown to have anti-cancer properties, making it a potential therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclopentylmethyl decanoate has several advantages for lab experiments, including its solubility in various organic solvents and its ability to act as a surfactant in emulsions. Cyclopentylmethyl decanoate is also relatively stable and can be stored for extended periods without significant degradation. However, Cyclopentylmethyl decanoate has some limitations, including its potential toxicity and its limited availability.
Orientations Futures
There are several future directions for research on Cyclopentylmethyl decanoate. One potential direction is to investigate its potential therapeutic effects in neurodegenerative diseases and cancer. Another direction is to explore its use as a surfactant in emulsions and as a lubricant in coatings. Further research is also needed to better understand the mechanism of action of Cyclopentylmethyl decanoate and its potential toxicity.
Conclusion
In conclusion, Cyclopentylmethyl decanoate is a chemical compound that has various scientific research applications. It is synthesized using a specific method and has unique biochemical and physiological effects. Cyclopentylmethyl decanoate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on Cyclopentylmethyl decanoate, including its potential therapeutic effects and its use as a surfactant and lubricant.
Méthodes De Synthèse
Cyclopentylmethyl decanoate is synthesized using a specific method, which involves the reaction of cyclopentylmethyl alcohol with decanoic acid in the presence of an acid catalyst. The reaction results in the formation of Cyclopentylmethyl decanoate and water. The purity of Cyclopentylmethyl decanoate can be improved by using a distillation process.
Applications De Recherche Scientifique
Cyclopentylmethyl decanoate has various scientific research applications, including its use as a solvent for organic compounds, a surfactant in emulsions, and a lubricant in coatings. Cyclopentylmethyl decanoate is also used in the synthesis of other chemical compounds, such as fragrances and flavors. In addition, Cyclopentylmethyl decanoate is used in the development of drugs and pharmaceuticals.
Propriétés
Numéro CAS |
120194-91-4 |
|---|---|
Nom du produit |
Cyclopentylmethyl decanoate |
Formule moléculaire |
C16H30O2 |
Poids moléculaire |
254.41 g/mol |
Nom IUPAC |
cyclopentylmethyl decanoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-13-16(17)18-14-15-11-9-10-12-15/h15H,2-14H2,1H3 |
Clé InChI |
ACRFCWGJALRWRL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC1CCCC1 |
SMILES canonique |
CCCCCCCCCC(=O)OCC1CCCC1 |
Autres numéros CAS |
120194-91-4 |
Synonymes |
DACPME decanoic acid cyclopentyl methyl este |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



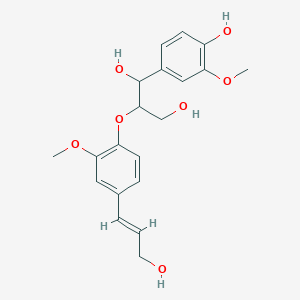
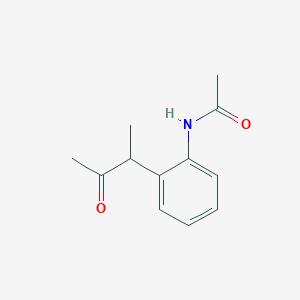
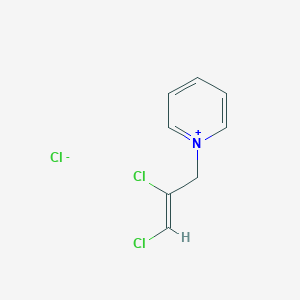
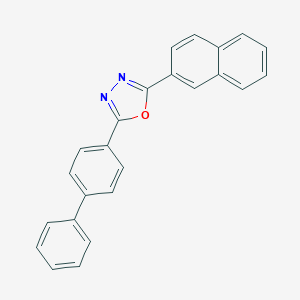
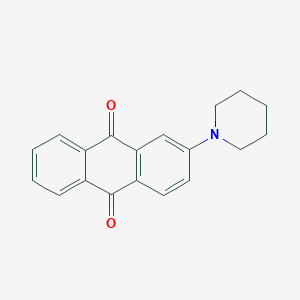
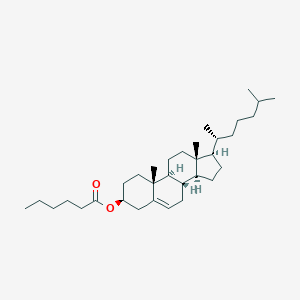
![5-Hydroxy-2,8-dimethyl-6,9-dihydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B86782.png)
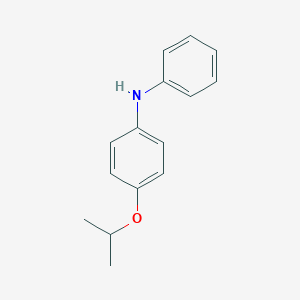
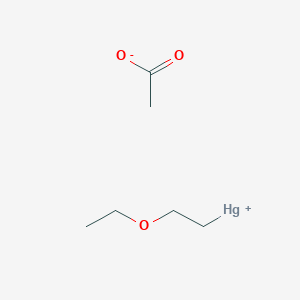
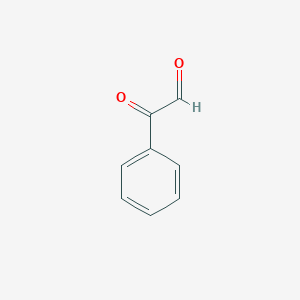
![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)
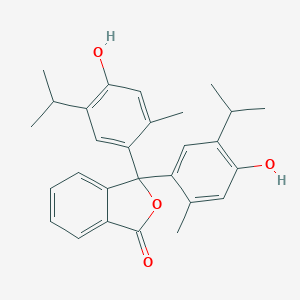
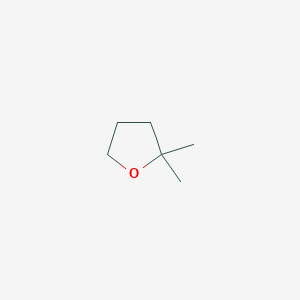
![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)